5-Chloro-2-(propan-2-yl)pent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(propan-2-yl)pent-4-enal is an organic compound characterized by the presence of a chlorine atom, an isopropyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(propan-2-yl)pent-4-enal can be achieved through several synthetic routes. One common method involves the chlorination of 2-(propan-2-yl)pent-4-enal using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(propan-2-yl)pent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(propan-2-yl)pentanoic acid
Reduction: 5-Chloro-2-(propan-2-yl)pentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-(propan-2-yl)pent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(propan-2-yl)pent-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom and isopropyl group may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
- (E)-5-chloropent-2-ene
- 5-[methyl(propan-2-yl)amino]pent-2-enal
Uniqueness
5-Chloro-2-(propan-2-yl)pent-4-enal is unique due to the presence of both an aldehyde group and a chlorine atom, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
54814-16-3 |
---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
5-chloro-2-propan-2-ylpent-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-7(2)8(6-10)4-3-5-9/h3,5-8H,4H2,1-2H3 |
InChI Key |
QJRLDIIVGNSWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.